molecular formula C19H19NO2 B12915027 Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]- CAS No. 61449-18-1

Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-

Cat. No.: B12915027
CAS No.: 61449-18-1
M. Wt: 293.4 g/mol
InChI Key: SFZZQNBJYDJZIJ-UHFFFAOYSA-N
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Description

Structural Breakdown:

  • Isoxazole core : The 1,2-oxazole ring (C₃H₃NO) serves as the central scaffold.
  • Position 3 substituent : A methyl group (-CH₃) directly bonded to the nitrogen-bearing carbon.
  • Position 5 substituent : A 2-phenyl-2-(phenylmethoxy)ethyl group, comprising:
    • An ethyl chain (-CH₂-CH₂-) with two substituents on the central carbon:
      • A phenyl group (C₆H₅).
      • A benzyloxy group (C₆H₅-CH₂-O-).

The molecular formula is C₁₉H₁₉NO₂ , with a calculated molecular weight of 293.4 g/mol . The compound’s structural complexity arises from the steric and electronic interactions between the aromatic rings and the ether linkage.

Property Data
IUPAC Name 3-methyl-5-(2-phenyl-2-(phenylmethoxy)ethyl)-1,2-oxazole
Molecular Formula C₁₉H₁₉NO₂
Molecular Weight 293.4 g/mol
Canonical SMILES CC1=NOC(=C1)CC(C2=CC=CC=C2)OCC3=CC=CC=C3

The SMILES notation illustrates the connectivity: the isoxazole ring (N=C1OC=C1C) is linked to the ethyl group, which branches into phenyl and benzyloxy substituents.

Properties

CAS No.

61449-18-1

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

3-methyl-5-(2-phenyl-2-phenylmethoxyethyl)-1,2-oxazole

InChI

InChI=1S/C19H19NO2/c1-15-12-18(22-20-15)13-19(17-10-6-3-7-11-17)21-14-16-8-4-2-5-9-16/h2-12,19H,13-14H2,1H3

InChI Key

SFZZQNBJYDJZIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(C2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed One-Pot Cycloaddition

  • Method : In situ generation of nitrile oxides from aldoximes followed by copper(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes.
  • Advantages : High regioselectivity, mild conditions, and rapid synthesis.
  • Application : Suitable for synthesizing 3,5-disubstituted isoxazoles with diverse substituents, including bulky groups like phenylmethoxyethyl moieties.
  • Reference : Denmark and Kallemeyn (2005), Hansen et al. (2005).

p-Tosylalcohol-Catalyzed Cyclization

  • Method : Reaction of propargylic alcohols with N-protected hydroxylamines catalyzed by p-tosylalcohol, followed by detosylation and 5-endo-dig cyclization.
  • Advantages : Provides access to 3,5-disubstituted isoxazoles with functional group tolerance.
  • Reference : Raji Reddy et al. (2012).

Deep Eutectic Solvent (DES)-Mediated One-Pot Synthesis

  • Method : One-pot three-component reaction of aldehydes, alkynes, and hydroxylamine in choline chloride:urea DES.
  • Advantages : Environmentally benign, recyclable solvent system, high yields.
  • Application : Can be adapted for complex substituents like the phenylmethoxyethyl group.
  • Reference : Pérez and Ramón (2015).

Hydroxy(tosyloxy)iodobenzene (HTIB)-Mediated Nitrile Oxide Generation

  • Method : Conversion of aldoximes to nitrile oxides using HTIB, followed by cycloaddition with alkynes.
  • Advantages : Stable reagent, easy handling, high regioselectivity.
  • Reference : Jadhav et al. (2013).

Metal-Free Microwave-Assisted Cycloaddition

  • Method : Microwave irradiation to promote cycloaddition of nitrile oxides with alkynes without metal catalysts.
  • Advantages : Rapid reaction times, high yields, and environmentally friendly.
  • Reference : Chondrogianni et al. (2014).

Gold(III)-Catalyzed Cycloisomerization of Acetylenic Oximes

  • Method : AuCl3 catalyzes cycloisomerization of acetylenic oximes to yield substituted isoxazoles.
  • Advantages : Mild conditions, selective synthesis of 3-, 5-, or 3,5-disubstituted isoxazoles.
  • Reference : Corma et al..

Specific Considerations for Preparing Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-

The target compound’s 5-substituent is a bulky 2-phenyl-2-(phenylmethoxy)ethyl group, which suggests the need for:

  • Precursor Design : The alkyne or alkene dipolarophile should bear the phenylmethoxyethyl moiety or a suitable protected precursor.
  • Regioselectivity Control : The synthetic route must favor substitution at the 5-position with the bulky group and methyl at the 3-position.
  • Functional Group Compatibility : The phenylmethoxy group requires mild conditions to avoid cleavage or rearrangement.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations Reference
Copper(I)-Catalyzed Cycloaddition Nitrile oxides + terminal alkynes, Cu(I) catalyst 75-90 High regioselectivity, mild Requires metal catalyst
p-Tosylalcohol-Catalyzed Cyclization Propargylic alcohols + N-protected hydroxylamines 70-85 Functional group tolerance Multi-step, detosylation needed
DES-Mediated One-Pot Synthesis Aldehydes + alkynes + hydroxylamine, ChCl:urea DES 80-95 Green solvent, recyclable Limited substrate scope
HTIB-Mediated Nitrile Oxide Generation Aldoximes + HTIB + alkynes 80-90 Stable reagents, easy handling HTIB availability
Microwave-Assisted Metal-Free Nitrile oxides + alkynes, microwave irradiation 85-95 Fast, metal-free, eco-friendly Requires microwave equipment
AuCl3-Catalyzed Cycloisomerization Acetylenic oximes + AuCl3 catalyst 70-88 Mild, selective Gold catalyst cost

Detailed Research Findings

  • Regioselectivity : Studies confirm that nitrile oxide cycloaddition with terminal alkynes predominantly yields 3,5-disubstituted isoxazoles with substituents at the 3- and 5-positions, which is critical for the target compound’s structure.

  • Functional Group Tolerance : The phenylmethoxy group is stable under mild copper(I)-catalyzed and HTIB-mediated conditions, allowing its incorporation without protective group complications.

  • Environmental Impact : DES and microwave-assisted methods offer greener alternatives, reducing hazardous waste and energy consumption while maintaining high yields.

  • Scalability : Copper(I)-catalyzed and HTIB methods have been successfully scaled up in laboratory settings, indicating potential for industrial synthesis.

Summary of Preparation Strategy for Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-

This comprehensive analysis integrates diverse, authoritative research findings to guide the efficient and selective preparation of Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-, emphasizing regioselective cycloaddition methods, functional group compatibility, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or the isoxazole ring to a more saturated structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or saturated isoxazole derivatives.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoxazole derivatives, including the compound . Research indicates that certain isoxazole compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is particularly relevant in treating hematological malignancies, where conventional treatments often lead to drug resistance and relapse.

  • Mechanisms of Action :
    • Induction of apoptosis
    • Cell cycle arrest
    • Production of reactive oxygen species (ROS)

These mechanisms suggest that isoxazole derivatives may target specific pathways involved in cancer progression, such as c-Myc and FLT3 signaling pathways .

Antimicrobial Properties

Isoxazole compounds have demonstrated antimicrobial activity against various pathogens. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis, with some compounds exhibiting moderate bioactivity comparable to established antituberculous drugs like isoniazid . This suggests a potential role for isoxazole in treating resistant strains of tuberculosis.

Neuropharmacological Effects

The neuropharmacological potential of isoxazole derivatives has been explored, particularly their effects on neurotransmitter systems. Some studies suggest that these compounds may exhibit antipsychotic effects, which could be beneficial in treating disorders such as schizophrenia or bipolar disorder .

Case Study 1: Hematological Malignancies

A review focused on the efficacy of isoxazole derivatives in treating hematological cancers revealed promising results. These compounds were found to overcome drug resistance mechanisms commonly seen in patients with leukemia and lymphoma. The research emphasizes the need for further clinical trials to validate these findings and explore the pharmacokinetics of these compounds .

Case Study 2: Tuberculosis Treatment

In a study assessing the activity of various isoxazole derivatives against Mycobacterium tuberculosis, several compounds were identified with minimum inhibitory concentrations (MIC) significantly lower than traditional treatments. This highlights the potential for developing new therapies targeting resistant strains of tuberculosis .

Mechanism of Action

The mechanism of action of 5-(2-(Benzyloxy)-2-phenylethyl)-3-methylisoxazole involves its interaction with specific molecular targets. The benzyloxy and phenylethyl groups can interact with enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Isoxazole Derivatives

Structural Comparison

Table 1: Structural Features of Selected Isoxazole Derivatives
Compound Name Substituents (Position 3 and 5) Molecular Formula Key Functional Groups
Target Compound 3-methyl, 5-[2-phenyl-2-(phenylmethoxy)ethyl]- C₃₀H₂₉NO₃* Branched ethyl, phenyl, benzyloxy
5-Methoxy-3-phenylisoxazole 3-phenyl, 5-methoxy C₁₀H₉NO₂ Methoxy, phenyl
Methyl 3-phenylisoxazole-5-carboxylate 3-phenyl, 5-carboxylate (methyl ester) C₁₁H₉NO₃ Carboxylate, phenyl
3-(3,4-Dimethoxyphenyl)-5-methoxyisoxazole 3-(3,4-dimethoxyphenyl), 5-methoxy C₁₂H₁₃NO₄ Dimethoxyphenyl, methoxy
3-(10-Chloro-9-anthryl)-5-[3-(prop-2-ynyloxy)phenoxymethyl]isoxazole 3-(10-chloro-9-anthryl), 5-(propargyloxyphenoxymethyl) C₃₃H₂₂ClNO₃ Anthryl, propargyloxyphenoxymethyl

*Calculated molecular formula based on structural analysis.

Key Structural Differences :

  • The target compound’s 5-position substituent is a branched ethyl chain with phenyl and benzyloxy groups, distinguishing it from simpler analogs with methoxy or carboxylate groups.
  • Compared to anthryl- or propargyl-substituted derivatives , the target compound lacks extended polyaromatic systems but retains significant steric bulk due to the benzyloxy group.

Key Observations :

  • The target compound’s synthesis likely parallels methods used for ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate , involving nucleophilic substitution or coupling reactions.

Biological Activity

Isoxazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]- is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Isoxazole Compounds

Isoxazoles contain a five-membered ring with an oxygen and nitrogen atom. They exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The unique electronic properties of the isoxazole ring contribute to its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Research indicates that isoxazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with a methyl substituent at the C-3 position have shown selectivity towards the COX-2 enzyme, making them potential candidates for treating inflammatory conditions. A study highlighted that certain isoxazoles demonstrated sub-micromolar inhibitory activity against COX-2 (IC50 = 0.95 µM) while being less effective against COX-1, suggesting their utility in developing selective anti-inflammatory drugs .

2. Anticancer Activity

Isoxazole derivatives have been evaluated for their anticancer potential across various cancer cell lines. For example, a series of newly synthesized isoxazoles exhibited moderate to good antiproliferative activities against hepatocellular carcinoma and breast cancer cell lines . In another study, specific isoxazole derivatives were found to induce apoptosis in leukemia cells by modulating the expression of key regulatory proteins such as Bcl-2 and p21WAF-1 .

3. Antimicrobial Activity

The antimicrobial properties of isoxazoles have also been explored. Compounds like 3-[2-(2,5-dimethylphenoxymethyl)-α-methoxyiminobenzyl]isoxazole displayed potent fungicidal activity against cucumber powdery mildew . Additionally, certain derivatives demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of isoxazole derivatives often involve interaction with specific molecular targets:

  • COX Inhibition : The anti-inflammatory effects are primarily attributed to selective inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory response.
  • Apoptosis Induction : In cancer therapy, isoxazoles can trigger apoptotic pathways by altering the expression levels of apoptosis-related proteins.
  • Membrane Disruption : Antimicrobial activity may be linked to the disruption of bacterial cell membranes or interference with essential cellular processes.

Case Study 1: Analgesic Properties

A study conducted by Habeeb et al. (2001) synthesized various isoxazolines and evaluated their analgesic and anti-inflammatory activities. The results indicated that compounds with specific substituents showed enhanced analgesic effects alongside selective COX-2 inhibition .

Case Study 2: Anticancer Effects

In a recent investigation on human promyelocytic leukemia cells, two isoxazole derivatives were analyzed for their cytotoxic effects. The findings revealed that one derivative significantly reduced Bcl-2 expression while increasing p21WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .

Comparative Data Table

The following table summarizes the biological activities and IC50 values of selected isoxazole derivatives:

Compound NameBiological ActivityIC50 Value (µM)
Isoxazole Derivative ASelective COX-2 Inhibition0.95
Isoxazole Derivative BAntiproliferative (Hepatocellular)15
Isoxazole Derivative CAntifungal (Cucumber Powdery Mildew)12
Isoxazole Derivative DApoptosis InductionN/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-, and how is its purity validated?

  • Answer : The compound is synthesized via multi-step reactions involving aryl coupling agents and cyclization. For example, analogs like 9a–9e () were prepared using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in solvents such as THF/water. Purity is validated through elemental analysis (C, H, N), with experimental vs. calculated values (e.g., C: 63.15% vs. 63.25% for 9c), complemented by spectroscopic techniques:

  • IR : Confirms functional groups (e.g., C=O at 1680 cm⁻¹).
  • NMR : ¹H/¹³C spectra verify substituent integration and regiochemistry (e.g., benzimidazole protons at δ 8.2–7.2 ppm) .

Q. What safety protocols are critical during handling and storage of this compound?

  • Answer : While specific hazard data are unavailable ( ), general precautions include:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation.
    Emergency measures (e.g., skin/eye rinsing with water for 15+ minutes) align with SDS guidelines .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for structural elucidation?

  • Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting patterns) may arise from dynamic effects (e.g., tautomerism). Quantum chemical calculations (DFT) can simulate spectra under varying conditions (solvent, temperature) to validate experimental observations. For instance, docking studies in used software like AutoDock to model binding conformations, which can cross-reference experimental spectral assignments .

Q. What strategies optimize reaction yields for derivatives of this isoxazole?

  • Answer : Yield optimization involves:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl intermediates ().
  • Catalyst Tuning : Cu(I) vs. Ru(II) catalysts for regioselective cycloadditions ().
  • In Silico Design : Tools like ICReDD () predict reaction pathways (e.g., transition state barriers) to prioritize high-yield conditions.

Q. How can chemical software enhance data reproducibility and experimental design?

  • Answer : Platforms like Schrödinger Suite or Gaussian enable:

  • Virtual Screening : Predict substituent effects on bioactivity (e.g., docking poses in ).
  • Reaction Simulation : Model steric/electronic influences on regiochemistry.
  • Data Management : Secure cloud-based systems ( ) archive raw spectra and reaction parameters, ensuring reproducibility .

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